6-O-去甲莫昔尼丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

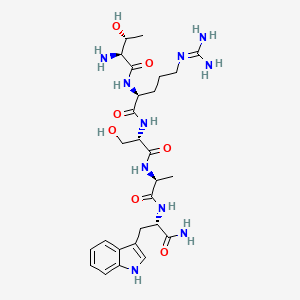

6-O-Desmethyl Moxonidine is a pharmaceutical reference standard categorized under impurity reference materials . It is related to Moxonidine, which is a drug used for cardiac conditions .

Molecular Structure Analysis

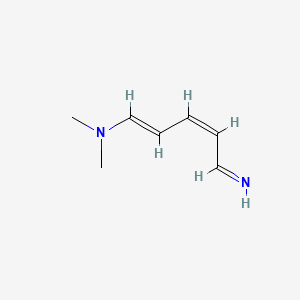

The molecular formula of 6-O-Desmethyl Moxonidine is C8 H10 Cl N5 O, and it has a molecular weight of 227.65 . The molecule contains a total of 26 bonds, including 16 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 six-membered ring, 1 amidine derivative, 1 guanidine derivative, and 3 secondary amines (aliphatic) .科学研究应用

药理特性

与 6-O-去甲莫昔尼丁密切相关的莫昔尼丁以其在咪唑啉 I1 受体上的选择性激动剂活性而闻名,在 α2-肾上腺素能受体上的活性极小。这种特性使莫昔尼丁能够在中枢发挥作用,减少外周交感神经活性,从而降低外周血管阻力。值得注意的是,莫昔尼丁有效降低了轻度至中度高血压患者的血压,无论是单药治疗还是与其他降压药联合使用。此外,它对高血压和糖尿病或葡萄糖耐受不良患者的代谢状况产生了积极影响。该药显示出较低的药物相互作用潜力,并且通常耐受性良好,大多数患者每天服用一次 (Fenton, Keating, & Lyseng-Williamson, 2006)。

治疗功效和耐受性

在临床试验中,与安慰剂和其他一线降压药相比,莫昔尼丁在降低舒张压和收缩压方面显示出显着的疗效。它的治疗效果随着时间的推移而延长,有效地维持血压降低。莫昔尼丁作为辅助疗法也取得了成功,与氨氯地平、依那普利和氢氯噻嗪等药物联合使用时,显着改善了血压控制。尽管莫昔尼丁具有有效的降压作用,但它通常耐受性良好,治疗中出现的不良事件与其他降压药相当或更低 (Fenton, Keating, & Lyseng-Williamson, 2006)。

作用机制和安全性

莫昔尼丁的作用机制涉及选择性激活延髓中的咪唑啉 I1 受体,从而减少外周交感神经活性。这种作用机制突出了该药降低外周血管阻力并因此降低血压的能力。莫昔尼丁的安全性良好,口干或镇静等副作用发生率较低,这些副作用通常与较老的交感神经抑制药有关。这种改善的耐受性,加上证据表明对葡萄糖和脂质代谢有益,使莫昔尼丁成为一种安全有效的降压药,特别是对于代谢综合征患者 (Schachter, 1999)。

作用机制

Target of Action

6-O-Desmethyl Moxonidine is a derivative of Moxonidine . Moxonidine primarily targets the imidazoline receptor subtype 1 (I1) . This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata .

Mode of Action

Moxonidine acts as a selective agonist at the I1 receptor . By binding to this receptor, it causes a decrease in sympathetic nervous system activity, leading to a decrease in blood pressure . Moxonidine has an affinity for I1 that is 33 times greater than α2, compared to clonidine which is only four times greater .

Biochemical Pathways

The activation of the I1 receptor by Moxonidine leads to a decrease in sympathetic outflow, which in turn reduces blood pressure . This action may also promote sodium excretion, improve insulin resistance and glucose tolerance, and protect against hypertensive target organ damage, such as kidney disease and cardiac hypertrophy .

Pharmacokinetics

Peak plasma Moxonidine concentrations (Cmax) of 1.3 to 2 μg/L occur within about an hour of single oral doses of Moxonidine 0.2 to 0.3mg in healthy volunteers and hypertensive patients with normal renal function .

Action Environment

The action, efficacy, and stability of 6-O-Desmethyl Moxonidine can be influenced by various environmental factors. It’s important to note that like all drugs, the action of 6-O-Desmethyl Moxonidine can be affected by factors such as pH, temperature, and the presence of other substances .

属性

IUPAC Name |

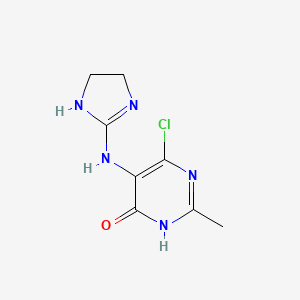

4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-2-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O/c1-4-12-6(9)5(7(15)13-4)14-8-10-2-3-11-8/h2-3H2,1H3,(H2,10,11,14)(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWPFBOPWMOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)NC2=NCCN2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747559 |

Source

|

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352457-33-1 |

Source

|

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methyl-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352457-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-[(4,5-dihydro-1H-imidazol-2-yl)amino]-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/no-structure.png)

![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)